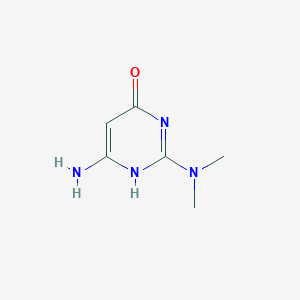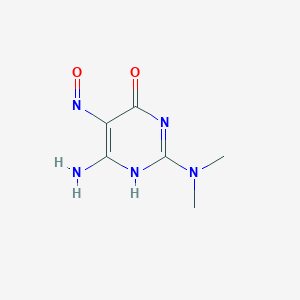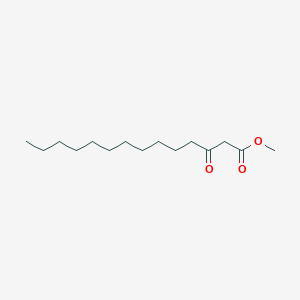
ニコテリン
概要
説明
ニコテリンの化学構造は1956年に解明され、3つのピリジン環が結合したテルピリジンであることが明らかになりました . 分子式はC15H11N3であり、融点が147-148℃の結晶性固体です . ニコテリンは熱水、クロロホルム、エタノール、ベンゼンに可溶です .
2. 製法
合成経路と反応条件: ニコテリンの合成には、3-ピリジンカルボアルデヒドと2-ピリジンカルボアルデヒドを塩基性条件下で反応させてテルピリジン構造を形成させる方法が用いられます . この反応には通常、水酸化ナトリウムなどの塩基が必要で、エタノールなどの溶媒中で行われます。生成物は再結晶によって精製されます。
工業生産方法: ニコテリンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、より高い収率と純度を得られるように最適化されています。連続フロー反応器や自動精製システムの使用により、生産プロセスの効率が向上しています。
科学的研究の応用
Nicotellin has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a biomarker for tobacco smoke exposure.
Industry: Utilized in the synthesis of advanced materials and as a tracer for environmental studies.
作用機序
ニコテリンは、主に酵素や受容体との相互作用を通じて効果を発揮します。 ニコテリンは、クマリン7-ヒドロキシ化に関与する酵素であるシトクロムP-450 2A6の穏やかな阻害剤として作用します . この阻害は、さまざまな薬物や異物の代謝に影響を与える可能性があります。さらに、ニコテリンの構造は、金属イオンに結合して安定な錯体を形成することを可能にし、生化学的経路に影響を与える可能性があります。
類似化合物:
ニコチン: タバコに含まれる別のアルカロイドで、覚醒作用と高い依存性があることで知られています。
アナバシン: ニコチンと類似したピリジンアルカロイドで、タバコやその他の植物に含まれています。
ニコテリンの独自性: ニコテリンは、テルピリジン構造を持つため、安定な金属錯体を形成することができ、配位化学において汎用性の高い配位子として機能します。神経系に主に影響を与えるニコチンとは異なり、ニコテリンの用途は化学、生物学、環境科学など、より多岐にわたっています。
生化学分析
Biochemical Properties
Nicotelline is a nicotine-related alkaloid and a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 mediates coumarin 7-hydroxylation, while Nicotelline fails to exhibit inhibition at 300 μM .
Cellular Effects
As such, it has recently been proposed as a biomarker or environmental tracer for tobacco smoke .
Molecular Mechanism
Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Temporal Effects in Laboratory Settings
Nicotelline residues become oxidized over time without added reactive gases, and deposited cigarette smoke can oxidize co-existing films of chemicals commonly found indoors . This suggests that the inherent oxidative potential of cigarette smoke deposited as a thirdhand smoke (THS) film can initiate and sustain oxidation chemistry, transforming the chemical composition of surface films over long periods of time after initial smoke deposition .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Nicotelline in animal models. Studies on nicotine, a related compound, show an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine .
Metabolic Pathways
Nicotine, a related compound, is degraded via the pyridine and pyrrollidine pathways in bacteria .
Transport and Distribution
Various membrane-localized transporters mediate the active transport of low-molecular-weight compounds across biological membranes, including alkaloids .
Subcellular Localization
Nucleolin, a multifunctional protein expressed in the nucleus, cytoplasm, and cell membrane, has been studied for its role in the subcellular localization of various compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nicotellin involves the reaction of 3-pyridinecarboxaldehyde with 2-pyridinecarboxaldehyde under basic conditions to form the terpyridine structure . The reaction typically requires a base such as sodium hydroxide and is conducted in a solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of Nicotellin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.
化学反応の分析
反応の種類: ニコテリンは、以下の化学反応を含む、さまざまな化学反応を起こします。
酸化: ニコテリンは、過マンガン酸カリウムなどの酸化剤を用いて酸化することで、対応するピリジンN-オキシドを形成できます。
還元: ニコテリンの還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元されたピリジン誘導体の生成につながります。
置換: ニコテリンは、特にピリジン環で、ハロゲンやアルキル化剤などの試薬を用いて置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 鉄(III)塩化物などの触媒の存在下でのハロゲン(塩素、臭素)。
主要な生成物:
酸化: ピリジンN-オキシド。
還元: 還元されたピリジン誘導体。
置換: ハロゲン化またはアルキル化されたピリジン誘導体。
4. 科学研究への応用
ニコテリンは、さまざまな科学研究に用いられています。
化学: 配位化学において、金属錯体を形成する配位子として用いられます。
生物学: タバコ煙暴露のバイオマーカーとして機能します。
類似化合物との比較
Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and high addiction potential.
Anabasine: A pyridine alkaloid similar to Nicotine, found in tobacco and other plants.
Cytisine: A naturally occurring alkaloid with a structure similar to Nicotine, used in smoking cessation aids.
Uniqueness of Nicotellin: Nicotellin is unique due to its terpyridine structure, which allows it to form stable metal complexes and act as a versatile ligand in coordination chemistry. Unlike Nicotine, which primarily affects the nervous system, Nicotellin’s applications are more diverse, spanning chemistry, biology, and environmental science.
特性
IUPAC Name |
2,4-dipyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILSPHJMIPYURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197781 | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-04-2 | |
| Record name | 3,2′:4′,3′′-Terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?
A: Nicotelline is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), nicotelline is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []
Q2: How does the presence of nicotelline in house dust correlate with smoking habits?
A: Studies have shown a correlation between nicotelline levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of nicotelline in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.
Q3: Can nicotelline be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?
A: Yes, measuring nicotelline levels in urine can help distinguish between exclusive ENDS users and dual users. As nicotelline is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.
Q4: Are there other biomarkers that can be used in conjunction with nicotelline to assess tobacco exposure?
A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]
Q5: What analytical techniques are commonly used to detect and quantify nicotelline in various matrices?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of nicotelline in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


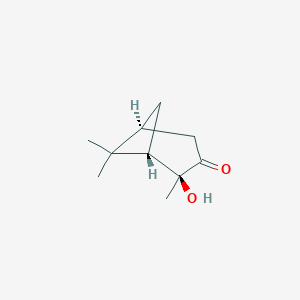

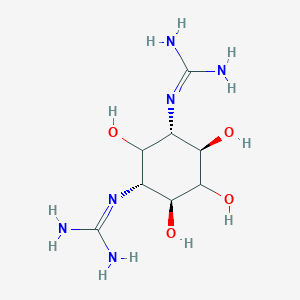
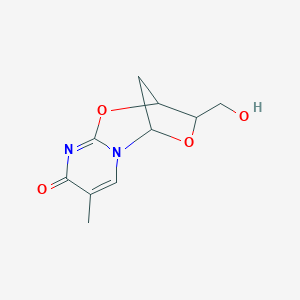
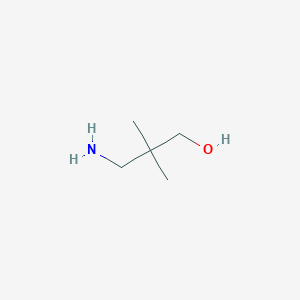
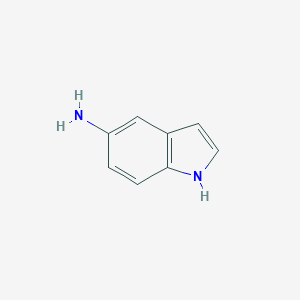
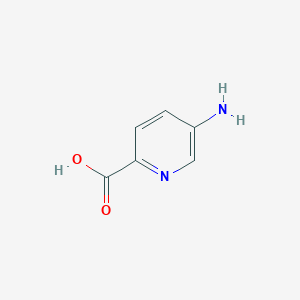
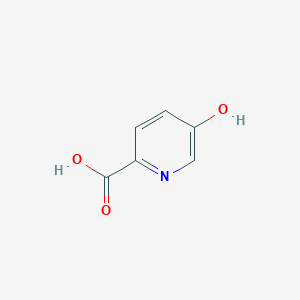
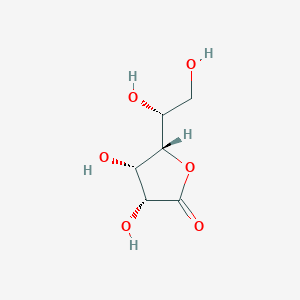
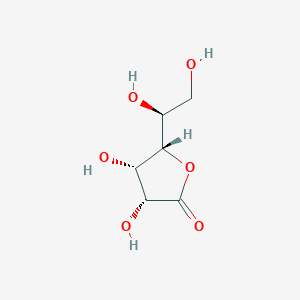
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)
